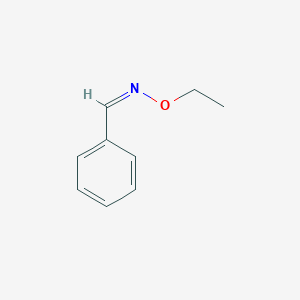

Benzaldehyde O-ethyl oxime

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzaldehyde O-ethyl oxime, also known as this compound, is a useful research compound. Its molecular formula is C9H11NO and its molecular weight is 149.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry Applications

Benzaldehyde O-ethyl oxime and its derivatives are recognized for their pharmacological properties. The introduction of an oxime group to carbonyl compounds enhances their biological activity, particularly in antifungal and antibacterial applications.

Case Study: Antifungal Activity

In a study published in Chemistry - A European Journal, it was demonstrated that oxime derivatives exhibit increased inhibitory activity against various fungal strains. The structure-activity relationship indicated that the oxime functionality plays a crucial role in enhancing the efficacy of these compounds .

Material Science Applications

This compound is also utilized in material science, particularly in the synthesis of polymers and as a ligand in coordination chemistry.

Case Study: Polymer Synthesis

Research indicates that benzaldehyde oximes can be used as intermediates in the production of high-performance polymers. The incorporation of oxime groups into polymer backbones can enhance thermal stability and mechanical properties, making them suitable for advanced material applications .

Analytical Chemistry Applications

In analytical chemistry, this compound serves as a reagent for the detection of carbonyl compounds through derivatization processes. This method improves the sensitivity and specificity of analytical techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC).

Case Study: Derivatization Techniques

A study outlined the use of this compound in GC analysis to detect aldehydes and ketones in environmental samples. The derivatization process significantly improved detection limits compared to traditional methods .

Toxicology and Safety Considerations

While this compound has beneficial applications, it is essential to consider its safety profile. The compound is classified as an irritant to skin and eyes, necessitating appropriate safety measures during handling .

化学反应分析

Beckmann Rearrangement and Dehydration

Benzaldehyde O-ethyl oxime undergoes Beckmann rearrangement under acidic or catalytic conditions to yield nitriles or amides. For aldoximes like benzaldehyde derivatives, this reaction typically produces benzonitrile via dehydration .

Reaction Pathway:

-

Step 1 : Protonation of the oxime oxygen enhances the leaving-group ability of the O-ethyl group.

-

Step 2 : A 1,2-shift of the anti-periplanar hydrogen atom to nitrogen, followed by elimination of ethanol, forms benzonitrile .

Conditions :

Products :

| Starting Material | Conditions | Product | Yield |

|---|---|---|---|

| This compound | Ni catalysis | Benzonitrile | 82% (Z-isomer) |

| This compound | H₂SO₄, heat | Benzonitrile | ~85% |

Photosensitized Cleavage Reactions

Under photosensitized conditions (e.g., chloranil as a sensitizer), the compound reacts via electron-transfer mechanisms , leading to bond cleavage .

Key Observations:

-

Radical Cation Formation : Triplet-state chloranil abstracts an electron, generating a radical cation intermediate.

-

Cleavage Pathways :

Mechanistic Insights :

-

Rate constants for radical cation quenching by MeOH: (0.7–1.4) × 10⁶ M⁻¹s⁻¹ .

-

Electron-withdrawing substituents on the aromatic ring favor nitrile formation over aldehydes .

Hydrolysis Reactions

This compound undergoes acid- or base-catalyzed hydrolysis to regenerate the parent aldehyde .

Reaction Conditions :

-

Acidic Hydrolysis : HCl/H₂O at 80°C yields benzaldehyde and hydroxylamine ethyl ether .

-

Basic Hydrolysis : KOH in DMSO/H₂O cleaves the O-ethyl group, producing benzaldehyde and ethanol .

Efficiency :

Chlorination with N-Chlorosuccinimide (NCS)

Reaction with NCS in DMF replaces the α-hydrogen (adjacent to nitrogen) with chlorine, forming benzohydroximoyl chloride .

Mechanism :

-

NCS acts as a chlorinating agent, generating a chloro-iminoxyl intermediate.

Applications :

Radical-Mediated Metathesis

In the presence of acid catalysts (e.g., p-toluenesulfonic acid), oxime ethers undergo dynamic metathesis , exchanging alkoxy groups .

Example :

| Reactants | Catalyst | Products |

|---|---|---|

| This compound + 4-nitrobenzaldehyde O-hexyl oxime | p-TsOH | Benzaldehyde O-hexyl oxime + 4-nitrothis compound |

Conditions :

属性

CAS 编号 |

13858-87-2 |

|---|---|

分子式 |

C9H11NO |

分子量 |

149.19 g/mol |

IUPAC 名称 |

(Z)-N-ethoxy-1-phenylmethanimine |

InChI |

InChI=1S/C9H11NO/c1-2-11-10-8-9-6-4-3-5-7-9/h3-8H,2H2,1H3/b10-8- |

InChI 键 |

YDDVBEKWFTVFQP-NTMALXAHSA-N |

SMILES |

CCON=CC1=CC=CC=C1 |

手性 SMILES |

CCO/N=C\C1=CC=CC=C1 |

规范 SMILES |

CCON=CC1=CC=CC=C1 |

同义词 |

Benzaldehyde O-ethyl oxime |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。